![molecular formula C17H13Cl2F6N5O B2597659 {4-[3-cloro-5-(trifluorometil)-2-piridinil]piperazino}metanona oxima de [3-cloro-5-(trifluorometil)-2-piridinil] CAS No. 320420-34-6](/img/structure/B2597659.png)
{4-[3-cloro-5-(trifluorometil)-2-piridinil]piperazino}metanona oxima de [3-cloro-5-(trifluorometil)-2-piridinil]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone oxime is a useful research compound. Its molecular formula is C17H13Cl2F6N5O and its molecular weight is 488.22. The purity is usually 95%.
BenchChem offers high-quality [3-Chloro-5-(trifluoromethyl)-2-pyridinyl]{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-Chloro-5-(trifluoromethyl)-2-pyridinyl]{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone oxime including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agroquímicos
{4-[3-cloro-5-(trifluorometil)-2-piridinil]piperazino}metanona oxima de [3-cloro-5-(trifluorometil)-2-piridinil]: y sus derivados juegan un papel crucial en la protección de los cultivos. Fluazifop-butil, el primer derivado introducido en el mercado agroquímico, pertenece a esta clase. Más de 20 nuevos agroquímicos que contienen el motivo trifluorometilpiridina (TFMP) han recibido nombres comunes ISO. Estos compuestos protegen los cultivos de plagas, y sus propiedades fisicoquímicas únicas contribuyen a su eficacia .
Productos Farmacéuticos
Varios derivados de TFMP tienen aplicaciones en la industria farmacéutica. Cinco productos farmacéuticos que contienen la parte TFMP han recibido la aprobación para su comercialización, y otros candidatos están en fase de ensayos clínicos. La combinación de las propiedades del átomo de flúor y las características de la parte piridina contribuye a sus actividades biológicas .
Productos Veterinarios
Además de la medicina humana, los derivados de TFMP se utilizan en productos veterinarios. Dos productos veterinarios que contienen el motivo TFMP han recibido la aprobación para su comercialización. Sus propiedades únicas los hacen valiosos en aplicaciones de salud animal .
Agentes Antifúngicos y Antibacterianos
El grupo trifluorometilo se ha asociado con diversas actividades biológicas. En productos naturales y agentes terapéuticos, contribuye a efectos antifúngicos, antibacterianos, antituberculosos, antivirales, antiinflamatorios, anticancerígenos y analgésicos .
Síntesis de Selinexor
La síntesis de selinexor, un fármaco aprobado por la FDA, implica un grupo trifluorometilo. El intermedio 3,5-bis(trifluorometil)benzonitrilo juega un papel crucial en el proceso de producción .
Propiedades
IUPAC Name |
(NE)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2F6N5O/c18-11-5-9(16(20,21)22)7-26-13(11)15(28-31)30-3-1-29(2-4-30)14-12(19)6-10(8-27-14)17(23,24)25/h5-8,31H,1-4H2/b28-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNOMPBZYBJSKW-RWPZCVJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=NO)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)/C(=N/O)/C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2F6N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
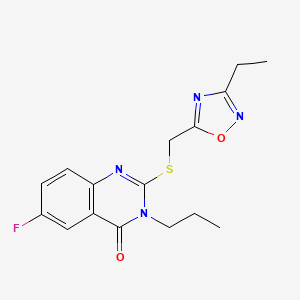
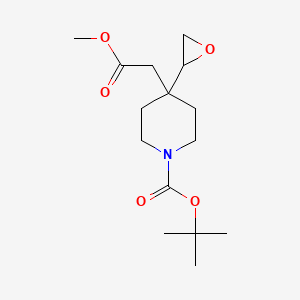
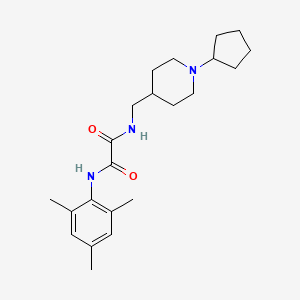
![[1,1'-biphenyl]-4-yl(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2597580.png)
![2-chloro-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzamide](/img/structure/B2597582.png)
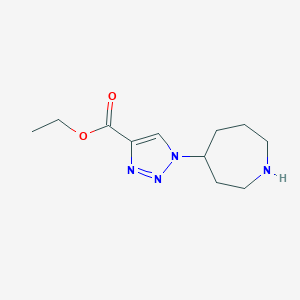
![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2597589.png)
![5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B2597590.png)
![5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2597591.png)

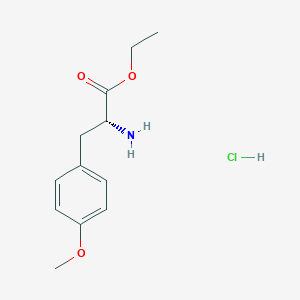
![(2E)-1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]prop-2-en-1-one](/img/structure/B2597596.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetamide](/img/structure/B2597598.png)
![5-(2-Fluoro-phenyl)-4-p-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2597599.png)
